molecular formula C15H17N5O2 B5206769 1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE

1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5206769
M. Wt: 299.33 g/mol
InChI Key: CBGWTSHKVAKSDV-UHFFFAOYSA-N
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Description

1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole intermediate, followed by the introduction of the tetrazole moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and tetrazole rings play a crucial role in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:

    Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.

    Tetrazole derivatives: These compounds share the tetrazole ring and are used in various medicinal applications.

    Imidazole derivatives: These compounds have a similar heterocyclic structure and are widely used in pharmaceuticals. The uniqueness of this compound lies in its combination of both oxazole and tetrazole rings, which may confer distinct biological properties and therapeutic potential.

Properties

IUPAC Name

3-[[5-methyl-2-propan-2-yl-4-(tetrazol-1-yl)phenoxy]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10(2)13-7-14(20-9-16-18-19-20)11(3)6-15(13)21-8-12-4-5-22-17-12/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGWTSHKVAKSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=NN=N2)C(C)C)OCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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